molecular formula C13H16N2O3S2 B319501 methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B319501
M. Wt: 312.4 g/mol
InChI Key: PBPLNZNMYYEUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiophene core, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzothiophene derivatives.

Scientific Research Applications

methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique benzothiophene core, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 2-(acetylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H16N2O3S2/c1-7(16)14-13(19)15-11-10(12(17)18-2)8-5-3-4-6-9(8)20-11/h3-6H2,1-2H3,(H2,14,15,16,19)

InChI Key

PBPLNZNMYYEUOW-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Canonical SMILES

CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Origin of Product

United States

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